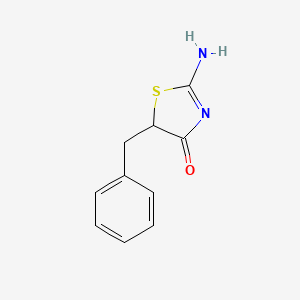

5-benzyl-2-imino-1,3-thiazolidin-4-one

Description

5-Benzyl-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core substituted with a benzyl group at position 5 and an imino group at position 2. The thiazolidinone scaffold is well-known for its pharmacological versatility, including antimicrobial, anticancer, and antidiabetic activities .

A key synthesis method for this compound involves reacting 5-benzyl-1,3-thiazol-2-yl derivatives with appropriate reagents to introduce the imino functionality. Ostapiuk et al. (2012) developed a convenient pathway using 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives, highlighting the importance of regioselective substitutions for optimizing yield and purity .

Properties

IUPAC Name |

2-amino-5-benzyl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFCBCGLJWSTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808043 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-imino-1,3-thiazolidin-4-one typically involves the condensation of thiourea with α-chloroacetic acid in the presence of sodium acetate. This reaction forms 2-imino-1,3-thiazolidin-4-one, which is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product .

Industrial Production Methods

Industrial production methods for 5-benzyl-2-imino-1,3-thiazolidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-imino-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

5-Benzyl-2-imino-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.

Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-benzyl-2-imino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to anticancer effects . The presence of the imine and thiazolidine moieties allows it to interact with multiple biological targets, making it a versatile pharmacophore .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-benzyl-2-imino-1,3-thiazolidin-4-one are influenced by its substituents. Below is a detailed comparison with structurally analogous thiazolidinone derivatives:

Key Comparative Insights:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., -NO₂ in 4g) enhance anticancer activity by polarizing the thiazolidinone core, facilitating interactions with cellular targets . Electron-donating groups (e.g., -OCH₃ in sulfonyl derivatives) improve antimicrobial activity by stabilizing charge-transfer interactions with microbial enzymes . Benzodioxol and benzylidene moieties (e.g., Compound 3) exhibit antiglycation effects, likely due to their ability to scavenge reactive carbonyl species .

Synthetic Accessibility :

- The target compound’s synthesis (Ostapiuk et al., 2012) prioritizes regioselectivity and simplicity, whereas (Z)-benzylidene analogs () emphasize mild reaction conditions and scalability .

Structural Flexibility vs.

Computational and ADMET Insights :

- Molecular docking studies for Compound 3 () revealed strong binding to glycation targets, suggesting that similar computational approaches could predict the target compound’s pharmacokinetic profile .

Q & A

Q. What are the recommended synthetic routes for 5-benzyl-2-imino-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including condensation of aldehyde precursors with thiourea derivatives, followed by cyclization under acidic or basic conditions. For example, analogs like (5Z)-3-benzyl derivatives are synthesized via Knoevenagel condensation between thiazolidinone intermediates and aromatic aldehydes, with optimization of reaction time and temperature to enhance yield . Purification methods such as recrystallization (using ethanol or DMSO) or column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating high-purity products .

Q. How can spectroscopic techniques validate the structure of 5-benzyl-2-imino-1,3-thiazolidin-4-one?

- NMR spectroscopy : Analyze - and -NMR spectra to confirm the presence of characteristic signals (e.g., imino protons at δ 10–12 ppm, benzyl aromatic protons at δ 7.0–7.5 ppm) .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1200 cm) stretches .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Begin with in vitro assays targeting antimicrobial (e.g., MIC against E. coli or S. aureus), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assay on HeLa or MCF-7 cells) activity. Use DMSO as a solvent control and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require post-reaction removal via vacuum distillation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate Knoevenagel condensations .

- Continuous flow reactors : Implement microfluidic systems to control exothermic reactions and reduce by-product formation .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines or bacterial strains to rule out model-specific effects .

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for suspected targets (e.g., kinases or DNA gyrase) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to clarify discrepancies between in vitro and in vivo results .

Q. How can structure-activity relationship (SAR) studies enhance anticancer potency?

- Hybridization : Integrate pharmacophores like quinoline or pyrazole moieties to improve DNA intercalation or topoisomerase inhibition .

- Substituent modulation : Replace the benzyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance cytotoxicity, as seen in analogs like (5Z)-3-(4-fluorobenzyl) derivatives .

- 3D-QSAR modeling : Use computational tools to predict steric and electronic effects of substituents on activity .

Q. What crystallographic methods confirm the compound’s stereochemistry?

- X-ray diffraction : Grow single crystals via slow evaporation (solvent: chloroform/methanol) and solve structures using SHELX software. Refine models to <0.05 Å resolution for accurate bond-length validation .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to assess bulk purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.